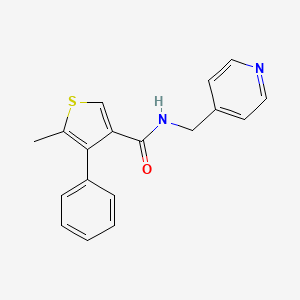![molecular formula C19H18N2O3 B4968163 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. DMF is a small molecule that has shown potential in various research applications due to its unique structure and properties.
科学的研究の応用
DMF has been extensively studied for its potential in various scientific research applications. One of the primary applications of DMF is in the field of medicinal chemistry. DMF has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of these genes and the subsequent reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMF can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that DMF can reduce the growth of tumors in mice and improve the symptoms of autoimmune disorders.
実験室実験の利点と制限
One of the primary advantages of DMF is its ability to activate the Nrf2 pathway, which can lead to the upregulation of various antioxidant and anti-inflammatory genes. This makes DMF a promising candidate for the treatment of various diseases. However, DMF also has some limitations. For example, it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMF can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the research on DMF. One possible direction is to investigate the use of DMF in combination with other drugs for the treatment of cancer and other diseases. Another direction is to develop new formulations of DMF that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a small molecule that has shown potential in various scientific research applications. Its unique structure and properties make it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. However, further research is needed to fully understand the mechanism of action of DMF and its potential side effects.
合成法
The synthesis of DMF involves the reaction of 2-(2,6-dimethylphenoxy) acetyl chloride and 3-aminofuran in the presence of a base. The reaction yields DMF as a white solid, which can be purified by recrystallization. The synthesis of DMF is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-6-14(2)17(13)24-19-15(7-4-9-20-19)11-21-18(22)16-8-10-23-12-16/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXDGYNVXGVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)

![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)
![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![7-(4-benzyl-1-piperazinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4968190.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4968197.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)